反式-3-苯基丙烯-1-基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trans-3-Phenylpropen-1-yl-boronic acid and related compounds involves several innovative approaches. One method describes the synthesis of mixed borabicyclodecane-derived 1,3-diborylpropenes, showcasing their effectiveness for selective asymmetric allylboration of ketones and aldehydes, producing compounds with high yield and enantiomeric excess (Gonzalez et al., 2009). Additionally, the palladium-catalyzed trans-addition of boronic acids to ynamides has been reported, yielding α,β-disubstituted enamides with excellent regio- and stereoselectivity, suggesting a unique mechanism involving a palladium carbene intermediate (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives, including trans-3-Phenylpropen-1-yl-boronic acid, has been characterized through various analytical techniques. A study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid provides insights into the structural characterization and conformation analysis using X-ray diffraction and DFT studies, revealing the optimized structure consistent with the single crystal structure (Ma et al., 2023).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, demonstrating their versatility. For example, their utility in optical modulation through conjugation with polyethylene glycol-wrapped single-walled carbon nanotubes has been demonstrated, linking molecular structure to optical properties systematically (Mu et al., 2012). Another interesting application is in boron-catalyzed polymerization processes, leading to nonconjugated emissive materials from monomeric units, showcasing the effect of the phenyl group on polymer properties (Liu & Hadjichristidis, 2021).

Physical Properties Analysis

The physical properties of boronic acids, including their stability, reactivity, and interactions, are critical for their application in synthetic chemistry. Studies focusing on the stability of boronic esters and the structural effects on transesterification rates provide valuable insights into the influence of molecular structure on stability and reactivity (Roy & Brown, 2007).

Chemical Properties Analysis

The chemical properties of trans-3-Phenylpropen-1-yl-boronic acid and similar compounds are influenced by their boronic acid functionality. Research on the synthesis and applications of heterocyclic boronic acids highlights the synthetic utility and biological activities of these compounds, despite challenges in their synthesis (Tyrrell & Brookes, 2003).

科学研究应用

有机合成砌块

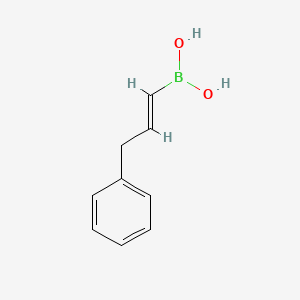

“反式-3-苯基丙烯-1-基硼酸”广泛用作有机合成的砌块 {svg_1}. 它为构建各种有机化合物提供了通用的框架。

多种反应的催化剂

这种化合物被广泛用作多种反应的催化剂 {svg_2}. 其独特的化学结构使其能够促进各种化学转化,提高这些过程的效率和选择性。

过渡金属配合物的配体

“反式-3-苯基丙烯-1-基硼酸”可以作为过渡金属配合物的配体 {svg_3}. 这些配合物通常用于催化、材料科学和药物化学。

炔醇的羰基化芳基化

该化合物参与炔醇的羰基化芳基化 {svg_4} {svg_5}. 这种反应是合成某些类型有机化合物的关键步骤。

与(三氟甲基)三甲基硅烷的氧化交叉偶联

“反式-3-苯基丙烯-1-基硼酸”用于与(三氟甲基)三甲基硅烷的氧化交叉偶联 {svg_6} {svg_7}. 该反应在合成三氟甲基化化合物中很重要,三氟甲基化化合物在医药和农药中都有应用。

铃木-宫浦偶联反应

该化合物是铃木-宫浦偶联反应中的反应物 {svg_8} {svg_9}. 这些反应广泛应用于有机化学中以形成碳-碳键。

与炔烃的三组分还原偶联

“反式-3-苯基丙烯-1-基硼酸”参与与炔烃的三组分还原偶联 {svg_10} {svg_11}. 这种反应是构建复杂有机结构的强大工具。

对乙烯基2-吡啶基砜的对映选择性共轭

该化合物用于对乙烯基2-吡啶基砜的对映选择性共轭 {svg_12} {svg_13}. 这种反应是合成某些类型有机化合物的关键步骤。

安全和危害

作用机制

Target of Action

Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Mode of Action

The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.

Biochemical Pathways

The biochemical pathways affected by Trans-3-Phenylpropen-1-yl-boronic acid are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.

Result of Action

The molecular and cellular effects of Trans-3-Phenylpropen-1-yl-boronic acid’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.

Action Environment

The action, efficacy, and stability of Trans-3-Phenylpropen-1-yl-boronic acid are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .

属性

IUPAC Name |

[(E)-3-phenylprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWFDHLFMBIDS-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC1=CC=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。